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Compound of Interest

Compound Name: 1-Biphenyl-2-Ylmethanamine

Cat. No.: B167866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-

phenylphenyl)methanamine, also known as 2-aminomethylbiphenyl. Due to the limited

availability of experimentally derived spectra for this specific compound, this document focuses

on predicted spectroscopic data, supported by established principles of spectroscopic analysis

for related chemical structures. The information herein is intended to serve as a valuable

resource for the characterization and analysis of this compound in research and development

settings.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for (2-

phenylphenyl)methanamine. These predictions are based on the chemical structure of the

molecule and typical spectroscopic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.25 - 7.55 Multiplet 9H
Aromatic Protons (Ar-

H)

~ 3.80 Singlet 2H
Methylene Protons (-

CH₂-)

~ 1.50 Broad Singlet 2H Amine Protons (-NH₂)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

~ 145.0 Quaternary Aromatic Carbon

~ 141.0 Quaternary Aromatic Carbon

~ 139.0 Quaternary Aromatic Carbon

~ 129.5 Aromatic CH

~ 128.5 Aromatic CH

~ 128.0 Aromatic CH

~ 127.5 Aromatic CH

~ 127.0 Aromatic CH

~ 45.0 Methylene Carbon (-CH₂-)

Infrared (IR) Spectroscopy
The predicted IR spectrum of (2-phenylphenyl)methanamine is expected to show the following

characteristic absorption bands.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3250 N-H Stretch Primary Amine (-NH₂)

3100 - 3000 C-H Stretch Aromatic

3000 - 2850 C-H Stretch Aliphatic (Methylene)

1650 - 1580 N-H Bend Primary Amine (-NH₂)

1600 - 1450 C=C Stretch Aromatic Ring

1335 - 1250 C-N Stretch Aromatic Amine

910 - 665 N-H Wag Primary Amine (-NH₂)

Mass Spectrometry (MS)
The mass spectrum of (2-phenylphenyl)methanamine is predicted to exhibit the following

fragmentation pattern under electron ionization (EI).

m/z Ratio Proposed Fragment

183 [M]⁺ (Molecular Ion)

182 [M-H]⁺

167 [M-NH₂]⁺

154 [M-CH₂NH]⁺

152 [M-CH₃N]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

practices in the field for the spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Dissolve 5-10 mg of (2-phenylphenyl)methanamine in approximately 0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.

Instrument Setup and Data Acquisition:

The NMR spectrometer should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

For ¹H NMR, standard acquisition parameters include 16-32 scans, a relaxation delay of 1-2

seconds, and a pulse width of 30-45 degrees.

For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width, a

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to

achieve an adequate signal-to-noise ratio.

Data Processing:

The resulting Free Induction Decay (FID) is processed using a Fourier transform.

Phase and baseline corrections are applied to the spectrum.

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at

0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of the (2-phenylphenyl)methanamine sample directly onto the ATR

crystal. If the sample is a solid, apply pressure to ensure good contact.
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Instrument Setup and Data Acquisition:

A background spectrum of the empty ATR accessory should be recorded to subtract

atmospheric and instrumental interferences.

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution

of 4 cm⁻¹.

Data Processing:

The final spectrum is presented as a plot of percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization:

The sample can be introduced into the mass spectrometer via a direct insertion probe or

through a gas chromatograph (GC-MS) for volatile compounds.

Electron Ionization (EI) is a common method for generating ions, typically using an electron

beam of 70 eV.

Mass Analysis and Detection:

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

against the m/z ratio.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

synthesized compound like (2-phenylphenyl)methanamine.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of (2-phenylphenyl)methanamine

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Structure Elucidation

Confirmation of Structure & Purity

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of (2-phenylphenyl)methanamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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